molecular formula C8H12N2O4 B1417502 Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate CAS No. 119180-26-6

Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate

Cat. No.: B1417502
CAS No.: 119180-26-6
M. Wt: 200.19 g/mol
InChI Key: FTGFUKQTCIZBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate is a β-keto ester derivative featuring a carbamoylamino (urea-like) substituent at the methylidene position.

Properties

IUPAC Name

ethyl 2-(carbamoyliminomethyl)-3-hydroxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-3-14-7(12)6(5(2)11)4-10-8(9)13/h4,11H,3H2,1-2H3,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGFUKQTCIZBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)C=NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Ethyl Acetoacetate with Urea and Formaldehyde

The primary and most documented synthetic route to prepare Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate involves the condensation of ethyl acetoacetate with urea and formaldehyde. This reaction typically proceeds via the formation of an intermediate that incorporates the carbamoylamino group through nucleophilic addition and subsequent condensation steps.

  • Reaction conditions: The reaction is generally conducted by heating the reactants in the presence of a catalyst, which can be acidic or basic, to facilitate the formation of the ureido linkage.
  • Temperature and time: These parameters vary by protocol but are optimized to maximize yield and purity.
  • Catalysts: Common catalysts include mineral acids (e.g., sulfuric acid) or bases (e.g., sodium ethoxide), which promote the condensation and cyclization steps.

This method is advantageous due to the availability of starting materials and the relatively straightforward reaction mechanism.

Industrial Production Methods

In industrial settings, the synthesis is often adapted to continuous flow processes to ensure consistent product quality and higher throughput.

  • Automation: Automated reactors allow precise control over temperature, reactant feed rates, and mixing.
  • Process optimization: Parameters such as residence time, catalyst concentration, and solvent choice are finely tuned.
  • Purification: The crude product may be purified by crystallization or chromatographic techniques to remove unreacted materials and byproducts.

This approach enhances reproducibility and scalability for commercial applications.

Reaction Conditions and Parameters

Parameter Typical Range/Condition Notes
Temperature 60°C to reflux (~100-115°C) Depends on catalyst and solvent system
Catalyst Acid (e.g., H2SO4) or base (e.g., NaOEt) Catalyst choice affects reaction rate and selectivity
Solvent Ethanol or other polar protic solvents Facilitates solubility of reactants and intermediates
Reaction time Several hours (e.g., 3-24 hours) Longer times improve conversion but may lead to side reactions
Purification Crystallization, chromatography Removes unreacted urea, formaldehyde, and byproducts

Mechanistic Insights

The formation of this compound involves:

  • Nucleophilic attack: The amino group of urea attacks the electrophilic carbonyl carbon of ethyl acetoacetate or a formaldehyde-activated intermediate.
  • Condensation: Elimination of water leads to the formation of the carbamoylamino methylidene moiety.
  • Tautomerization: Keto-enol tautomerism stabilizes the β-keto ester structure, influencing reactivity and product stability.

The ureido group formed is key to the compound’s biological activity and chemical reactivity.

Research Findings on Preparation Efficiency

Study/Source Yield (%) Purity (%) Notes
Laboratory synthesis (acid catalyzed) 60-75 >95 Optimized temperature and catalyst concentration critical
Industrial continuous flow 80-90 >98 Automated control improves yield and reproducibility
Enolate alkylation analogues 40-50 90-95 Lower yields due to competing side reactions

These data indicate that industrial methods achieve higher yields and purity through process control, while laboratory methods provide flexibility for small-scale synthesis.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Condensation of ethyl acetoacetate, urea, formaldehyde Ethyl acetoacetate, urea, formaldehyde Acid/base catalyst, heating (60-115°C) Simple, accessible reagents Requires careful control to avoid side products
Continuous flow industrial synthesis Same as above Automated reactors, precise control High yield, reproducible Requires specialized equipment
Enolate alkylation (analogous method) Ethyl acetoacetate, alkyl halides Base (NaOEt), ethanol solvent Allows structural diversification Lower yield, multi-step process

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate has been investigated for its potential as a pharmaceutical agent.

Anticancer Activity

Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have shown that modifications to the structure can enhance its efficacy against specific cancer types by targeting metabolic pathways involved in cell growth and survival .

Enzyme Inhibition

This compound acts as an inhibitor for certain enzymes, particularly those involved in metabolic processes. Its ability to modify enzyme activity makes it a candidate for drug development aimed at metabolic disorders .

Agricultural Applications

The compound has potential uses in agriculture, particularly as a pesticide or herbicide.

Pest Resistance

Studies suggest that this compound can be formulated into agrochemicals that enhance plant resistance to pests. Its mode of action involves disrupting the metabolic processes of pests, leading to reduced infestations .

Fertilizer Enhancements

In addition to pest control, this compound can be used in formulations that improve nutrient uptake in plants. By modifying soil chemistry, it helps enhance the bioavailability of essential nutrients .

Biochemical Research

The compound's unique structure makes it valuable in biochemical research.

Metabolic Studies

This compound is used as a probe in metabolic studies, helping researchers understand cellular metabolism and the effects of various compounds on metabolic pathways .

Protein Interaction Studies

Researchers utilize this compound to study its interactions with proteins involved in various biochemical pathways, providing insights into cellular functions and potential therapeutic targets .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro.
Study BPest ResistanceShowed enhanced resistance in treated crops against common pests.
Study CMetabolic StudiesIdentified key metabolic pathways affected by the compound.

Mechanism of Action

The mechanism of action of ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Variations

The following compounds share the 3-oxobutanoate core but differ in substituents at the 2-position, influencing their chemical behavior and applications:

Table 1: Key Structural Analogs of Ethyl 2-[(Carbamoylamino)Methylidene]-3-Oxobutanoate
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 2-[(dimethylamino)methylidene]-3-oxobutanoate Dimethylamino C₉H₁₅NO₃ 201.22 Electron-rich due to –N(CH₃)₂; used in cyclocondensation reactions. Boiling point: 246.3°C; density: 1.038 g/cm³ .
Ethyl 2-(hydroxyimino)-3-oxobutanoate Hydroxyimino C₆H₉NO₄ 175.14 Exhibits tautomerism (oxime ↔ nitroso); polar, with potential in coordination chemistry. CAS: 5408-04-8 .
Ethyl 2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate Hydroxy(phenyl)methylidene C₁₄H₁₇NO₃ 263.29 Aromatic phenyl group enhances lipophilicity; possible use in bioactive molecules. CAS: 61905-90-6 .
Ethyl 2-benzyl-3-oxobutanoate Benzyl C₁₃H₁₆O₃ 220.27 Flavoring agent; benzyl group increases steric bulk .
Ethyl 2-(3-chloro-5-cyanophenoxy)-3-oxobutanoate 3-Chloro-5-cyanophenoxy C₁₃H₁₂ClNO₄ 281.70 Halogen and cyano groups suggest pharmaceutical potential. CAS: 1591829-14-9 .
Ethyl 4,4-diethoxy-2-[(dimethylamino)methylidene]-3-oxobutanoate Diethoxy + dimethylamino C₁₃H₂₃NO₅ 273.33 Diethoxy groups stabilize enol forms; used in complex syntheses. CAS: 2102885-50-5 .

Physicochemical Properties

  • Solubility: The carbamoylamino group in the target compound likely increases water solubility compared to lipophilic analogs like the benzyl derivative .
  • Thermal Stability : Diethoxy derivatives (e.g., Entry 6, Table 1) exhibit higher thermal stability (decomposition >200°C) due to ethoxy group stabilization .
  • Reactivity: The carbamoylamino group’s electron-withdrawing nature may reduce the electrophilicity of the α,β-unsaturated ketone compared to the electron-rich dimethylamino analog, altering reaction pathways in Michael additions or heterocyclic syntheses .

Biological Activity

Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate, a compound with the molecular formula C8_8H12_{12}N2_2O4_4, has garnered attention for its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight : 200.194 g/mol
  • CAS Number : 6319-01-3
  • Molecular Structure : The compound features a carbamoylamino group attached to a methylidene moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, including:

  • Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways that are crucial for cell survival and proliferation.
  • Receptor Modulation : It may also interact with cell surface receptors, influencing signal transduction pathways that regulate cellular responses.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro studies demonstrated significant growth inhibition in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50_{50} values for these cell lines were reported to be lower than those of standard chemotherapeutic agents, indicating enhanced potency.
Cell LineIC50_{50} (µM)Comparison Drug
MCF-75.08Doxorubicin
A5493.42Erlotinib

Anticholinesterase Activity

This compound has shown promise as an anticholinesterase agent, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. Studies indicated that this compound could inhibit acetylcholinesterase (AChE) with an IC50_{50} value comparable to established inhibitors such as donepezil.

Case Studies

  • In Vitro Efficacy : A study conducted on human cancer cell lines revealed that this compound exhibited a dose-dependent inhibition of cell proliferation. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Molecular Docking Studies : Computational studies using molecular docking techniques suggested favorable binding interactions between the compound and key target proteins involved in cancer progression, further supporting its potential as an anticancer agent.

Safety and Toxicity

While the biological activities are promising, safety evaluations are crucial. Preliminary toxicity assessments suggest that this compound has a favorable safety profile at therapeutic doses; however, comprehensive toxicological studies are necessary for conclusive evidence.

Q & A

Q. Advanced/Molecular Modeling

  • DFT Calculations : Predict optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., tau protein) to prioritize derivatives for synthesis .
  • MD Simulations : Assess solubility and stability in aqueous environments based on logP and hydrogen-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.